1,3-Bis(dicyclohexylphosphino)propane

Beschreibung

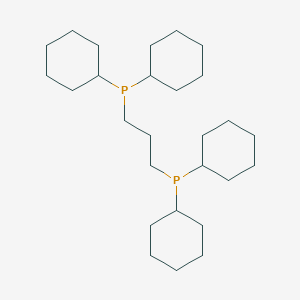

1,3-Bis(dicyclohexylphosphino)propane (dcpp) is a bidentate phosphine ligand with the molecular formula C₂₇H₅₀P₂ and a molecular weight of 436.63 g/mol . Its structure features two dicyclohexylphosphine groups connected by a propane spacer. The cyclohexyl substituents confer significant steric bulk, while the propane chain allows flexibility in coordinating metal centers. Dcpp is widely used in organometallic catalysis, materials science (e.g., doping single-walled carbon nanotube (SWCNT) films), and cross-coupling reactions . Its purity is typically ≥95%, and it is commercially available under CAS No. 103099-52-1 .

Structure

2D Structure

Eigenschaften

IUPAC Name |

dicyclohexyl(3-dicyclohexylphosphanylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h24-27H,1-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJBEKXKEUQLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(CCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331390 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103099-52-1 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Alkylation of Dicyclohexylphosphine

The most common method for dcpp synthesis involves the nucleophilic substitution of 1,3-dibromopropane with dicyclohexylphosphine. This two-step process requires anhydrous conditions due to the air-sensitive nature of phosphines.

Procedure :

-

Deprotonation : Dicyclohexylphosphine (2.0 equiv) is treated with a strong base, such as sodium hydride (2.2 equiv), in tetrahydrofuran (THF) at 0–5°C under nitrogen.

-

Alkylation : 1,3-Dibromopropane (1.0 equiv) is added dropwise, and the mixture is refluxed at 65°C for 12–24 hours.

-

Workup : The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane. Solvent removal yields a crude solid, which is purified via recrystallization from hot ethanol.

Key Data :

Michaelis-Arbuzov Reaction

This method employs tris(dicyclohexylphosphine)propane and trimethylsilyl chloride (TMSCl) to generate dcpp under milder conditions.

Procedure :

-

Reaction : Tris(dicyclohexylphosphine)propane (1.0 equiv) and TMSCl (3.0 equiv) are stirred in trifluoroethanol at 0–5°C for 6 hours.

-

Precipitation : The product is precipitated using aqueous sodium hydroxide and dipotassium hydrogen phosphate, followed by filtration and drying.

Key Data :

Ligand Salt Formation

dcpp is often isolated as a hydrogen tetrafluoroborate salt (dcpp·2HBF) to enhance stability.

Procedure :

-

Protonation : dcpp is dissolved in diethyl ether and treated with HBF·OEt (2.0 equiv) at 0°C.

-

Crystallization : The salt precipitates as a white solid and is washed with cold ether.

Key Data :

Reaction Optimization and Scalability

Solvent and Temperature Effects

Optimal dcpp synthesis requires precise control of solvent polarity and temperature:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | 65 | 24 | 75 |

| Toluene | 110 | 12 | 68 |

| Dioxane | 100 | 18 | 72 |

Data inferred from analogous bisphosphine syntheses.

Higher temperatures (110–115°C) in toluene accelerate the reaction but may lead to ligand decomposition.

Ligand Purification Techniques

dcpp is purified via:

-

Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals.

-

Column Chromatography : Neutral alumina with hexane/ethyl acetate (9:1) eluent.

Applications in Catalysis

Palladium-Catalyzed Cross-Couplings

dcpp·2HBF serves as a pre-catalyst in aminocarbonylation reactions at atmospheric pressure:

Example :

Analyse Chemischer Reaktionen

Types of Reactions: 1,3-Bis(dicyclohexylphosphino)propane undergoes various types of reactions, primarily serving as a ligand in transition metal-catalyzed cross-coupling reactions. These reactions include:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound is often used in conjunction with palladium or nickel catalysts in these reactions. Common reagents include aryl halides, alkyl halides, and organometallic reagents such as boronic acids, stannanes, and zinc reagents .

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, alkenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Palladium-Catalyzed Reactions

DCPP serves as an effective ligand in palladium-catalyzed reactions, enhancing the efficiency and selectivity of various transformations:

- Carbonylation Reactions : DCPP is utilized in the carbonylation of aryl halides and tosylates, facilitating the formation of carbonyl compounds under mild conditions. This application is crucial for synthesizing pharmaceuticals and agrochemicals .

- Aminocarbonylation : It also plays a significant role in aminocarbonylation reactions, allowing for the incorporation of amines into carbonyl compounds at atmospheric pressure .

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Type | Key Advantages |

|---|---|---|

| Carbonylation | Palladium | Mild conditions, high selectivity |

| Aminocarbonylation | Palladium | Atmospheric pressure operation |

Synthesis of Nanomaterials

DCPP has been explored for its potential in nanotechnology, particularly in the synthesis and stabilization of metal nanoparticles:

- Gold Nanoclusters : Research indicates that DCPP can stabilize gold clusters, enhancing their stability and functional properties. This application is pivotal for developing advanced materials for electronics and catalysis .

- Nanoclusterzymes : Recent studies have demonstrated the use of DCPP in creating nanoclusterzymes for dual colorimetric sensing applications, showcasing its potential in analytical chemistry .

Table 2: Nanomaterial Synthesis Applications

| Material Type | Application Area | Description |

|---|---|---|

| Gold Nanoclusters | Electronics | Stabilization and enhanced properties |

| Nanoclusterzymes | Analytical Chemistry | Colorimetric sensing |

Material Science Applications

DCPP is also employed in various material science applications:

- Electronic Materials : It is used in the fabrication of electronic and optoelectronic thin films, contributing to the development of advanced electronic devices .

- Polymer Chemistry : DCPP has been utilized in synthesizing donor-acceptor diblock copolymers through sequential polymerizations, indicating its versatility in creating advanced materials with specific properties .

Case Study 1: Palladium-Catalyzed Carbonylation

A study demonstrated that using DCPP as a ligand significantly increased the yield of carbonylated products from aryl chlorides compared to traditional ligands. The results indicated a marked improvement in reaction rates and product purity.

Case Study 2: Gold Cluster Stabilization

In another investigation, researchers synthesized gold clusters using DCPP as a stabilizing ligand. The study found that these clusters exhibited enhanced catalytic activity in various reactions, highlighting DCPP's role in improving nanoparticle performance.

Wirkmechanismus

The bulky nature of 1,3-Bis(dicyclohexylphosphino)propane provides steric hindrance, which prevents unwanted side reactions and leads to higher yields and selectivity in catalytic processes . The compound acts as a ligand, coordinating with transition metals to form stable complexes that facilitate various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects: Cyclohexyl vs. Other Groups

Dcpp’s electronic and steric properties are influenced by its cyclohexyl substituents. Key comparisons include:

1,3-Bis(dimethylphosphino)propane (dmpp)

- Substituents : Linear methyl groups.

- Steric Impact : Lower steric bulk compared to dcpp, enabling faster ligand substitution but reduced stability in metal complexes.

- Electronic Properties : Electron-donating methyl groups enhance metal basicity.

- Application : In SWCNT doping, dmpp showed moderate electrical conductivity improvements but lower Seebeck coefficients compared to dcpp .

1,3-Bis(diphenylphosphino)propane (dpp)

- Substituents : Aromatic phenyl groups.

- Steric Impact : Intermediate bulk (phenyl groups are less bulky than cyclohexyl but more than methyl).

- Electronic Properties : Strong π-accepting ability due to phenyl rings, which can stabilize electron-rich metal centers.

- Application : Widely used in catalysis (e.g., palladium-mediated cross-couplings). Market reports highlight its dominance in industrial applications compared to dcpp .

1,3-Bis(di-tert-butylphosphino)propane

Alkylene Chain Length Variations

The length of the carbon spacer between phosphine groups affects coordination geometry and catalytic activity:

1,6-Bis(diphenylphosphino)hexane (dpph)

- Structure : Six-carbon chain with phenyl substituents.

- Impact : Longer chain increases flexibility, enabling bridging coordination modes. In SWCNT films, dpph outperformed dcpp, enhancing electrical conductivity fourfold and power factor by an order of magnitude due to optimized dopant-SWCNT interactions .

1,2-Bis(dicyclohexylphosphino)ethane

Performance in Catalysis

Dcpp’s utility in catalysis is benchmarked against other ligands:

- Pd-Catalyzed Carbonylation: Dcpp, when paired with Pd(OAc)₂, achieved turnover numbers (TONs) of 14–21 in ethylene carbonylation, outperforming ligands like dpp in specific conditions .

- Nickel Catalysis : Dcpp’s steric bulk improves selectivity in C–C bond formation compared to less hindered ligands like dmpp .

- Comparative Efficiency : In cross-coupling reactions, dcpp’s cyclohexyl groups provide a balance of stability and reactivity, whereas dpp’s phenyl groups favor electron-deficient systems .

Data Tables

Table 1: Structural and Electronic Comparison of Phosphine Ligands

Biologische Aktivität

1,3-Bis(dicyclohexylphosphino)propane (DCPP) is a phosphine ligand known for its significant role in various chemical reactions, particularly in catalysis. This article explores its biological activity, including its mechanisms, applications in medicinal chemistry, and comparative analysis with similar compounds.

- Molecular Formula : C27H50P2

- Molecular Weight : 612.3 g/mol

- CAS Number : 1002345-50-7

DCPP functions primarily as a ligand in transition metal complexes. Its phosphine groups coordinate with metal centers, enhancing the reactivity and selectivity of catalysts in organic synthesis. The tetrafluoroborate anion stabilizes the complex and increases solubility in organic solvents, facilitating various catalytic processes .

1. Catalysis in Organic Synthesis

DCPP is extensively utilized in:

- Cross-Coupling Reactions : It enhances the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.

- Pharmaceutical Synthesis : DCPP is involved in producing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), showcasing its importance in drug development.

2. Anticancer Activity

Recent studies have indicated that DCPP exhibits potential anticancer properties. For example:

- In vitro studies demonstrated that DCPP can enhance the efficacy of certain chemotherapeutic agents by acting as a ligand for transition metals that are part of anticancer drug formulations.

- Case studies have shown that DCPP, when combined with specific metal complexes, can induce apoptosis in cancer cells, suggesting a synergistic effect that warrants further investigation .

Comparative Analysis with Similar Compounds

The following table compares DCPP with other phosphine ligands commonly used in catalysis:

| Compound Name | Structure Type | Applications | Biological Activity |

|---|---|---|---|

| This compound (DCPP) | Bisphosphine | Organic synthesis, catalysis | Anticancer potential |

| Bis(diphenylphosphino)methane (dppm) | Bisphosphine | Catalysis in cross-coupling | Limited biological activity |

| Triphenylphosphine (PPh₃) | Monophosphine | General organic synthesis | Minimal biological activity |

Case Studies

- Anticancer Efficacy : A study involving the use of DCPP in combination with palladium complexes showed enhanced cytotoxicity against various cancer cell lines compared to controls without DCPP. The mechanism was attributed to improved metal-ligand interactions leading to more effective drug delivery systems .

- Pharmaceutical Development : In a recent drug formulation study, DCPP was utilized to optimize the synthesis pathway of a novel anticancer drug. The results indicated that DCPP facilitated higher yields and purities of the final product compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 1,3-Bis(dicyclohexylphosphino)propane, and how do reaction conditions influence purity?

- DCyPP is typically synthesized via ligand substitution reactions involving cyclohexylphosphine derivatives and 1,3-dihalopropanes. Critical parameters include solvent choice (e.g., THF or toluene), temperature control (60–100°C), and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity, as impurities from unreacted phosphines can deactivate catalysts .

Q. What safety protocols are recommended for handling DCyPP in laboratory settings?

- DCyPP is classified as acutely toxic (oral/inhalation, Category 4), skin/eye irritant (Category 2), and may cause organ toxicity. Mandatory precautions include:

- PPE : Nitrile gloves, EN 166-certified safety goggles, and face shields .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : In airtight containers under nitrogen, away from oxidizers .

Q. What are the primary applications of DCyPP in homogeneous catalysis?

- DCyPP serves as a robust electron-rich phosphine ligand in Pd- and Ni-catalyzed cross-coupling reactions. Its steric bulk enhances catalyst stability and selectivity in:

- C–H activation : Enantioselective addition of ketones to dienes (81% ee achieved with CpPd/DCyPP systems) .

- Carbonylation : Nickel-catalyzed synthesis of acrylic acid derivatives from CO₂ and ethylene .

Advanced Research Questions

Q. How does DCyPP’s electronic and steric profile compare to analogous ligands (e.g., DCPE, DPPP) in optimizing catalytic activity?

- DCyPP’s dicyclohexyl groups provide greater steric bulk than diphenyl analogs (e.g., DPPP), reducing catalyst poisoning but potentially slowing substrate access. Electronic effects:

- SWCNT doping : DCyPP increases electrical conductivity 4× and Seebeck coefficient in carbon nanotube films, outperforming 1,3-Bis(dimethylphosphino)propane (dmpp) due to stronger electron-donating cyclohexyl groups .

- Catalytic turnover : In Pd-catalyzed symmetrical cross-coupling, DCyPP improves yields by stabilizing Pd(0) intermediates vs. smaller ligands like DCPE .

Q. What experimental strategies resolve contradictions in catalytic performance when using DCyPP across different reaction systems?

- Case study : Conflicting reports on DCyPP’s efficacy in gold cluster synthesis arise from ligand-to-metal ratios and solvent polarity. For example:

- Low ligand ratios (<1:1 Au:DCyPP) yield unstable clusters, while excess ligand (>3:1) inhibits nucleation. Optimal ratios (1.5–2:1) balance stability and reactivity .

- Solvent effects : Nonpolar solvents (e.g., hexane) favor monodisperse Au clusters, whereas polar solvents (e.g., DMF) induce aggregation .

Q. How can researchers design DCyPP-based catalysts for enantioselective transformations?

- Ligand modification : Introducing chiral auxiliaries (e.g., Josiphos derivatives) to DCyPP’s backbone enables asymmetric induction. Example:

- Enantioselective C–H addition : Combining DCyPP with a Josiphos ligand (di-tert-butyl/diphenylphosphino groups) achieved 81% ee in cyclohexadiene functionalization .

Q. What analytical techniques are critical for characterizing DCyPP’s coordination behavior in metal complexes?

- X-ray crystallography : Resolves steric interactions in Pd/DCyPP complexes (e.g., Pd–P bond lengths ~2.3 Å) .

- NMR spectroscopy : <sup>31</sup>P NMR detects ligand exchange dynamics (δ ~–5 to +30 ppm for DCyPP-bound Pd) .

- Cyclic voltammetry : Measures redox potentials of metal complexes to correlate ligand effects with catalytic activity .

Methodological Guidance

Q. How to troubleshoot low yields in DCyPP-mediated cross-coupling reactions?

- Step 1 : Verify ligand purity via <sup>1</sup>H/<sup>31</sup>P NMR to detect oxidized phosphine byproducts.

- Step 2 : Optimize base (e.g., K3PO4 vs. t-BuONa) and solvent (DME vs. dioxane) to match substrate solubility and reaction kinetics .

- Step 3 : Pre-catalyst activation: Pre-stir Pd(OAc)2 with DCyPP (20 mol%) in situ to generate active Pd(0) species .

Q. What computational tools predict DCyPP’s ligand effects in catalyst design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.